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Introduction
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of

therapeutics for autoimmune diseases, primarily by regulating lymphocyte trafficking. The first-

in-class agent, FTY720 (Fingolimod), demonstrated the clinical potential of this mechanism.

However, its non-selective profile and pro-drug nature presented opportunities for the

development of more targeted and safer second-generation compounds. This technical guide

details the discovery and development of AKP-11, a novel, potent, and highly selective direct

agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Developed by Akaal

Pharma, AKP-11 has been investigated as both an oral and topical treatment for autoimmune

conditions such as multiple sclerosis (MS) and psoriasis, offering a promising safety and

efficacy profile.[1][2]

Discovery and Rationale
The development of AKP-11 was driven by the need for an S1P1 agonist with an improved

safety profile compared to FTY720. A key differentiator is that AKP-11 is a direct S1P1 agonist,

whereas FTY720 is a pro-drug that requires phosphorylation by sphingosine kinase to become

active.[3] This direct mechanism of action potentially contributes to a more predictable

pharmacokinetic and pharmacodynamic profile. Furthermore, AKP-11 was designed to be

highly selective for the S1P1 receptor subtype, aiming to minimize off-target effects associated
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with the modulation of other S1P receptor subtypes, which have been linked to adverse effects

such as bradycardia.[3]

Mechanism of Action
AKP-11 exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor.

Upon binding to S1P1 on lymphocytes, AKP-11 induces the internalization and subsequent

degradation of the receptor.[3] This downregulation of S1P1 renders lymphocytes unresponsive

to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid

organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction

of circulating lymphocytes in the bloodstream and limiting their infiltration into target tissues,

such as the central nervous system in multiple sclerosis or the skin in psoriasis.[3]

Signaling Pathways
Activation of the S1P1 receptor by AKP-11 triggers downstream intracellular signaling

cascades. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/AKT pathway

and the Ras/Extracellular signal-regulated kinase (ERK) pathway.[3] These pathways are

crucial for various cellular processes, and their activation by AKP-11 is a hallmark of its S1P1

agonist activity.
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Figure 1: AKP-11 Signaling Pathway.

Preclinical Development
In Vitro Studies
The initial characterization of AKP-11 was performed in cell-based assays. Chinese Hamster

Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) were utilized to

assess the compound's effect on receptor internalization and downstream signaling. These

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b560679?utm_src=pdf-body-img
https://www.benchchem.com/product/b560679?utm_src=pdf-body
https://www.benchchem.com/product/b560679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies demonstrated that AKP-11 induces the internalization of the S1P1 receptor and leads

to the phosphorylation of AKT and ERK, confirming its agonist activity.[3]

In Vivo Studies: Experimental Autoimmune
Encephalomyelitis (EAE) Model
The efficacy of oral AKP-11 was evaluated in the Experimental Autoimmune Encephalomyelitis

(EAE) rat model, a standard preclinical model for multiple sclerosis. In a direct comparison with

FTY720, AKP-11 demonstrated comparable therapeutic efficacy in attenuating the clinical

signs of EAE when administered orally.[1]

Table 1: Efficacy of Oral AKP-11 in the EAE Rat Model

Treatment Group Dose
Mean Maximum
Clinical Score

p-value vs. Vehicle

Vehicle - ~3.5 -

AKP-11 1.3 mg/kg ~1.5 <0.001

| FTY720 | 1.0 mg/kg | ~1.5 | <0.001 |

Data adapted from Samuvel et al., 2015.[1]

A key finding from the preclinical studies was the differential effect of AKP-11 and FTY720 on

lymphocyte counts. While both compounds induced lymphopenia, the effect of AKP-11 was

milder and more readily reversible upon cessation of treatment.[3]

Table 2: Effect of AKP-11 and FTY720 on Peripheral Blood Lymphocyte (PBL) Count in Rats

Treatment Group Dose
% Reduction in
Total Lymphocytes
(24h post-dose)

% Reduction in T-
Lymphocytes (24h
post-dose)

AKP-11 1.3 mg/kg 48% 41%

| FTY720 | 1.0 mg/kg | 78% | 90% |
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Data adapted from Samuvel et al., 2015.

Furthermore, AKP-11 exhibited a superior safety profile with undetectable effects on

bradycardia and reduced lung vascular leaks compared to FTY720 in rodent models.[3]

Clinical Development
Phase 1 Studies: Topical AKP-11 for Psoriasis
AKP-11 has also been formulated for topical administration for the treatment of skin

inflammatory conditions like psoriasis. A Phase 1 clinical trial was conducted to evaluate the

safety, tolerability, and efficacy of topical AKP-11 in healthy volunteers and patients with mild-

to-moderate plaque psoriasis.[4]

The randomized, double-blind, placebo-controlled study involved daily application of an AKP-
11 ointment for 28 days. The results showed that topical AKP-11 was safe, well-tolerated, and

led to a significant reduction in the local psoriasis severity index (LPSI) compared to baseline

(p=0.0016).[4] Importantly, pharmacokinetic analysis revealed no detectable plasma levels of

AKP-11, highlighting the potential for a large therapeutic index with topical application.[4]

Table 3: Phase 1 Clinical Trial of Topical AKP-11 in Psoriasis

Parameter Result

Study Design
Randomized, double-blind, placebo-
controlled

Population
Healthy volunteers and patients with mild-to-

moderate plaque psoriasis

Treatment
Daily topical application of AKP-11 ointment for

28 days

Primary Endpoints Safety and tolerability

Efficacy Endpoint Change in Local Psoriasis Severity Index (LPSI)

| Key Findings | - Safe and well-tolerated- Significant reduction in LPSI (p=0.0016 vs. baseline)-

No detectable plasma levels of AKP-11 |
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Experimental Protocols
S1P1 Receptor Internalization Assay
This assay is designed to visually and quantitatively assess the ability of a compound to induce

the internalization of the S1P1 receptor from the cell surface.
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Figure 2: S1P1 Receptor Internalization Assay Workflow.

Methodology:
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Cell Culture: CHO-S1P1 cells are cultured in appropriate media supplemented with serum

and antibiotics. For the assay, cells are seeded onto glass-bottom dishes suitable for

microscopy.

Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 2-4

hours) to minimize baseline receptor activation by S1P present in the serum.

Compound Treatment: Cells are treated with various concentrations of AKP-11, a positive

control (e.g., S1P), and a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

Fixation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and

fixed with a solution of paraformaldehyde.

Imaging: The subcellular localization of the S1P1 receptor (often tagged with a fluorescent

protein like GFP) is visualized using confocal microscopy.

Quantification: Image analysis software is used to quantify the degree of receptor

internalization. This can be done by measuring the ratio of intracellular to plasma membrane

fluorescence intensity.

Experimental Autoimmune Encephalomyelitis (EAE)
Model
The EAE model is induced in susceptible rodent strains to mimic the inflammatory and

demyelinating pathology of multiple sclerosis.
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Figure 3: EAE Model and Treatment Workflow.

Methodology:

Induction of EAE: Lewis rats are immunized with an emulsion containing a myelin antigen,

such as myelin oligodendrocyte glycoprotein (MOG), and complete Freund's adjuvant (CFA).

Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically

scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund

state.[1]

Treatment: Upon the onset of clinical signs (e.g., a clinical score of 1 or 2), animals are

randomized into treatment groups and receive daily oral doses of AKP-11, FTY720, or a

vehicle control.
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Clinical Scoring: Daily clinical scores are recorded for each animal throughout the study

period.

Data Analysis: The mean clinical scores for each treatment group are calculated and

compared to assess the efficacy of the compounds in ameliorating disease severity.

Assessment of Lymphopenia
The effect of S1P1 agonists on peripheral blood lymphocyte counts is a key pharmacodynamic

marker.

Methodology:

Blood Collection: At specified time points after drug administration, blood samples are

collected from the animals.

Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the

blood samples using density gradient centrifugation.

Flow Cytometry: The isolated cells are stained with fluorescently labeled antibodies specific

for different lymphocyte subpopulations (e.g., CD3+ for T-cells, CD4+ for helper T-cells,

CD8+ for cytotoxic T-cells).

Analysis: The percentage and absolute number of each lymphocyte subpopulation are

determined using a flow cytometer. The results from the treated groups are compared to

those of the vehicle-treated group to quantify the degree of lymphopenia.

Western Blot Analysis of AKT and ERK Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated AKT and ERK,

indicating the activation of their respective signaling pathways.

Methodology:

Cell Lysis: CHO-S1P1 cells are treated with AKP-11 or controls for various time points.

Following treatment, the cells are lysed in a buffer containing protease and phosphatase

inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: The total protein concentration in each cell lysate is determined using

a standard protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the

phosphorylated forms of AKT (pAKT Ser473) and ERK (pERK Thr202/Tyr204).

Subsequently, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase) that allows for detection.

Detection: The protein bands are visualized using a chemiluminescent substrate, and the

band intensities are quantified using densitometry software. The levels of phosphorylated

proteins are typically normalized to the levels of total AKT and ERK.

Conclusion
AKP-11 represents a promising next-generation S1P1 agonist with a distinct pharmacological

profile compared to the first-in-class agent, FTY720. Its direct mechanism of action, high

selectivity for S1P1, and favorable safety profile in preclinical studies suggest it could offer a

valuable therapeutic option for a range of autoimmune diseases. The clinical data from the

Phase 1 trial of topical AKP-11 for psoriasis further support its potential as a safe and effective

localized treatment. Further clinical development will be crucial to fully elucidate the therapeutic

potential of AKP-11 in various indications. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and preclinical and early clinical development

of AKP-11, intended to serve as a valuable resource for the scientific and drug development

community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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